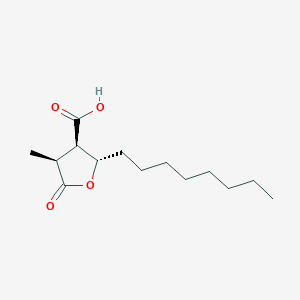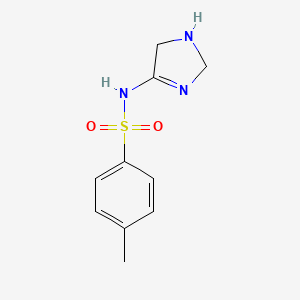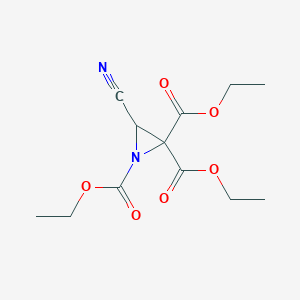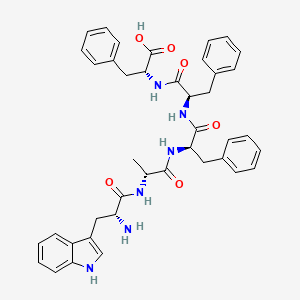![molecular formula C23H28FN3O B12600392 1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one CAS No. 648895-95-8](/img/structure/B12600392.png)
1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and a bipiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bipiperidinyl Intermediate: This step involves the preparation of the bipiperidinyl core, which can be achieved through cyclization reactions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Methylphenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one is unique due to the presence of the fluorophenyl group, which can influence the compound’s electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.
Properties
CAS No. |
648895-95-8 |
|---|---|
Molecular Formula |
C23H28FN3O |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H28FN3O/c24-21-6-4-20(5-7-21)22(28)17-26-13-8-18(9-14-26)19-10-15-27(16-11-19)23-3-1-2-12-25-23/h1-7,12,18-19H,8-11,13-17H2 |
InChI Key |
POYUTZYDFNQREB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


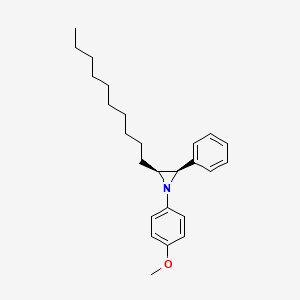


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
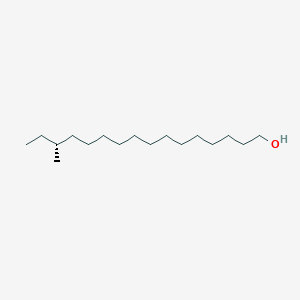
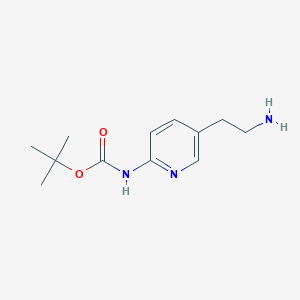
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
